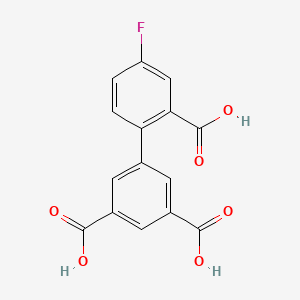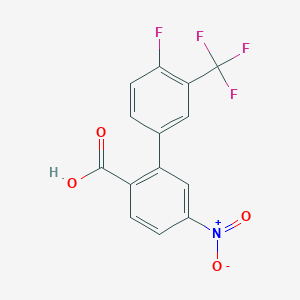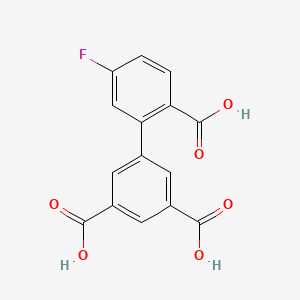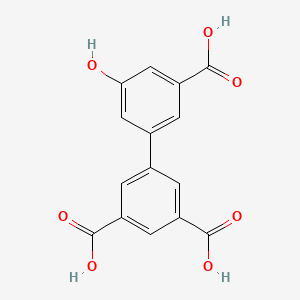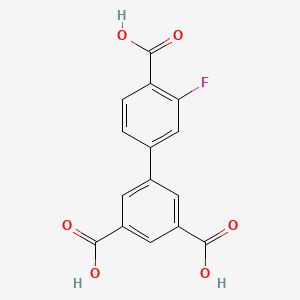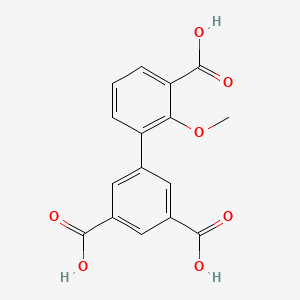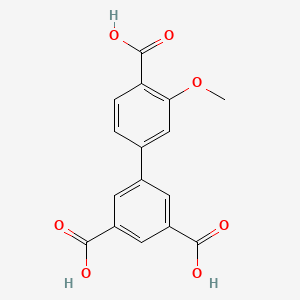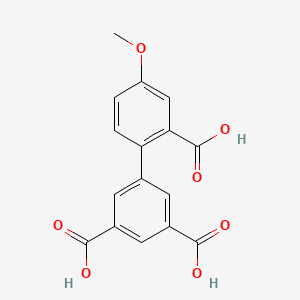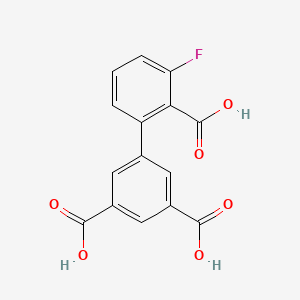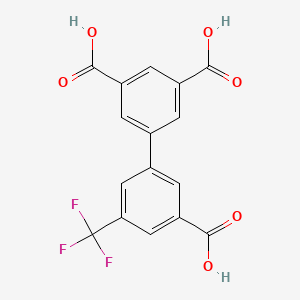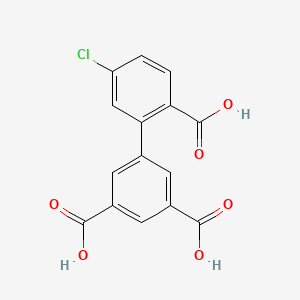
3-(3,5-Dicarboxyphenyl)-5-methoxybenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,5-Dicarboxyphenyl)-5-methoxybenzoic acid (3,5-DCPMB) is a phenolic acid that has been widely studied in recent years due to its potential applications in scientific research. 3,5-DCPMB is a non-toxic, water-soluble compound that has been used to study its biochemical and physiological effects in various experiments. In
作用機序
The exact mechanism of action of 3-(3,5-Dicarboxyphenyl)-5-methoxybenzoic acid, 95% is still not fully understood. However, it is believed that the compound may act as an antioxidant by scavenging free radicals and inhibiting the formation of reactive oxygen species. Additionally, 3-(3,5-Dicarboxyphenyl)-5-methoxybenzoic acid, 95% may also inhibit the activity of enzymes involved in the inflammatory response, such as cyclooxygenase-2 (COX-2).
Biochemical and Physiological Effects
3-(3,5-Dicarboxyphenyl)-5-methoxybenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. In animal studies, 3-(3,5-Dicarboxyphenyl)-5-methoxybenzoic acid, 95% has been shown to reduce the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Additionally, 3-(3,5-Dicarboxyphenyl)-5-methoxybenzoic acid, 95% has been shown to reduce the levels of lipid peroxidation and increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
実験室実験の利点と制限
The main advantage of using 3-(3,5-Dicarboxyphenyl)-5-methoxybenzoic acid, 95% in laboratory experiments is its non-toxic and water-soluble nature. Additionally, the compound is relatively inexpensive and easy to synthesize. However, the compound has some limitations in terms of its stability and shelf-life, as it is prone to oxidation and degradation in the presence of light and oxygen.
将来の方向性
The potential applications of 3-(3,5-Dicarboxyphenyl)-5-methoxybenzoic acid, 95% in scientific research are vast, and there are many possible future directions for further exploration. One possible direction is to further investigate the compound’s effects on the immune system and its potential as an anti-cancer agent. Additionally, further study could be conducted on the compound’s effects on oxidative stress and inflammation, and its potential as an antioxidant. Other possible future directions include exploring the compound’s effects on other disease states, such as diabetes, and its potential as an anti-inflammatory agent.
合成法
3-(3,5-Dicarboxyphenyl)-5-methoxybenzoic acid, 95% can be synthesized from 3,5-dihydroxybenzoic acid (3,5-DHB) and sodium methoxide. The synthesis of 3-(3,5-Dicarboxyphenyl)-5-methoxybenzoic acid, 95% from 3,5-DHB and sodium methoxide involves a reaction of the two in a solvent, typically anhydrous ethanol. The reaction is conducted in a sealed tube and heated at a temperature of 120-130°C for a period of one hour. After the reaction is completed, the product is filtered and the solvent is evaporated to obtain a white powder of 3-(3,5-Dicarboxyphenyl)-5-methoxybenzoic acid, 95%.
科学的研究の応用
3-(3,5-Dicarboxyphenyl)-5-methoxybenzoic acid, 95% has been widely studied in recent years due to its potential applications in scientific research. The compound has been used in a variety of experiments, including those related to oxidative stress, inflammation, and cell cycle regulation. 3-(3,5-Dicarboxyphenyl)-5-methoxybenzoic acid, 95% has also been used to study its effects on the immune system, its effects on the growth of cancer cells, and its potential as an anti-cancer agent.
特性
IUPAC Name |
5-(3-carboxy-5-methoxyphenyl)benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O7/c1-23-13-6-9(4-12(7-13)16(21)22)8-2-10(14(17)18)5-11(3-8)15(19)20/h2-7H,1H3,(H,17,18)(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKIKHTWBHZVGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)O)C2=CC(=CC(=C2)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40691890 |
Source


|
| Record name | 5'-Methoxy[1,1'-biphenyl]-3,3',5-tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40691890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dicarboxyphenyl)-5-methoxybenzoic acid | |
CAS RN |
1261977-81-4 |
Source


|
| Record name | 5'-Methoxy[1,1'-biphenyl]-3,3',5-tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40691890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


